6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxamide
Overview
Description
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6th position, a 2,5-dimethyl-3-thienyl group at the 2nd position, and a carboxamide group at the 4th position. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as phosphorus pentachloride or thionyl chloride.
Attachment of the 2,5-Dimethyl-3-Thienyl Group: This step involves the coupling of the quinoline core with a 2,5-dimethyl-3-thienyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Chemical Biology: It serves as a probe to study various biological processes and pathways, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride
- 6-chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carboxylic acid
- 6-chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-amine
Uniqueness
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group enhances its ability to form hydrogen bonds, increasing its affinity for biological targets and improving its solubility in various solvents.
Properties
IUPAC Name |
6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRADZMYMGYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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